molecular formula C16H19N3O2S B2967872 1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034269-10-6

1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2967872
CAS No.: 2034269-10-6
M. Wt: 317.41
InChI Key: ALCJDYNEBMLMJH-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound that features a unique combination of oxane, thiophene, and pyridine moieties

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.

    Introduction of the thiophene and pyridine moieties: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Urea formation: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Urea derivatives with various substituents.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamate: Similar structure but with a carbamate instead of a urea linkage.

    1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}thiourea: Similar structure but with a thiourea linkage.

Uniqueness

1-(oxan-4-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is unique due to the combination of oxane, thiophene, and pyridine rings, which can impart specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(19-14-3-7-21-8-4-14)18-10-12-2-1-6-17-15(12)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCJDYNEBMLMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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